![molecular formula C12H18N2 B2667378 [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 778545-78-1](/img/structure/B2667378.png)
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was accomplished by recrystallization from CH2Cl2/hexane of the diastereomeric salts obtained upon reaction with dibenzoyl-D-tartaric acid in refluxing ethanol .Molecular Structure Analysis
The molecular structure of “[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” is characterized by a five-membered pyrrolidine ring linked to a benzene ring . The InChI Code for this compound is 1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3 .Physical And Chemical Properties Analysis
“[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” has a molecular weight of 190.29 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Scientific Research Applications
Anticancer Activity
New palladium and platinum complexes using Schiff base ligands, including a variant of the compound, demonstrated strong anticancer activity. These complexes showed selective toxicity towards cancerous cell lines, suggesting their potential in cancer treatment (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical pincer palladacycles, derived from similar compounds, exhibited significant catalytic activity. This highlights their potential in chemical synthesis and industrial applications (Roffe et al., 2016).
Anticonvulsant Agents
Schiff bases of aminomethyl pyridine, related to the compound , showed promising results as anticonvulsant agents. They exhibited significant seizure protection, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists
Derivatives of the compound demonstrated properties as serotonin 5-HT1A receptor-biased agonists with potential antidepressant activity. This suggests their application in mental health treatments (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Therapy
Iron(III) complexes involving variants of the compound showed significant photocytotoxic properties, making them potential candidates for targeted cancer therapy using light-activated compounds (Basu et al., 2014).
Cellular Uptake and Selectivity
Iron(III) complexes with pyridoxal Schiff bases, incorporating variants of the compound, showed enhanced cellular uptake with selectivity in cancer cells. This property could be crucial in designing more effective drug delivery systems (Basu et al., 2015).
Stabilizing Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, related to the compound, was found to stabilize parallel turn conformations in short peptide sequences. This has implications in the field of peptide chemistry and drug design (Bucci et al., 2018).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The future directions for “[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” and similar compounds could involve further exploration of their potential as selective inhibitors of the dopamine and norepinephrine transporters . This could lead to the development of new medications for conditions such as cocaine abuse .
properties
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPBACTPMYTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

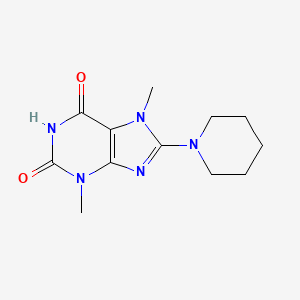
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
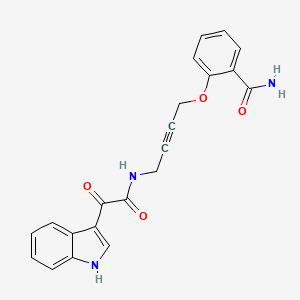
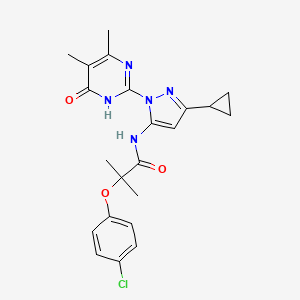
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
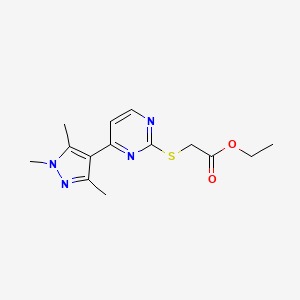
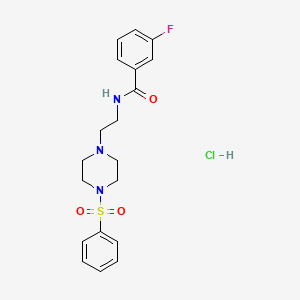
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)